2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)”, also known as VU591, is a chemical compound with the molecular formula C16H12N6O5 . It has a molecular weight of 368.30 g/mol . This compound is a selective, small-molecule ROMK inhibitor.

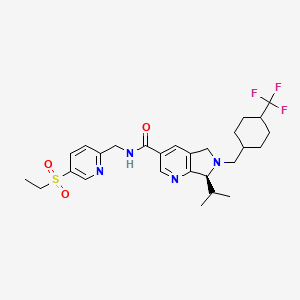

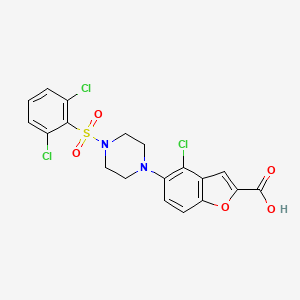

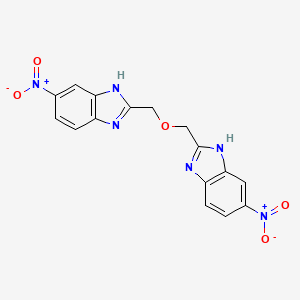

Molecular Structure Analysis

The compound has a bicyclic structure composed of a benzene ring and an imidazole ring . The InChI string representation of the molecule is InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) .

Chemical Reactions Analysis

While specific chemical reactions involving “2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)” are not detailed in the retrieved sources, benzimidazole derivatives are known to exhibit a broad spectrum of biological activities .

Physical And Chemical Properties Analysis

The compound is a white to tan powder with a solubility of ≥12 mg/mL in DMSO . It has a molecular weight of 368.30 g/mol . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

VU591 is primarily used in neuroscience applications due to its ability to selectively inhibit the inward rectifier potassium channel, Kir1.1 . This specificity allows researchers to study the biological activity of Kir1.1 channels, which are significant in the regulation of neuronal excitability and neurotransmitter release.

Development of Diuretic Drugs

The compound has been identified as a potent and selective blocker of the renal outer medullary potassium channel, ROMK (Kir1.1), which is a putative drug target for a new class of loop diuretic drugs . These drugs could potentially lower blood pressure and blood volume without causing hypokalemia, a common side effect of current diuretics.

Cardiac and CNS Ion Channels Research

VU591 exhibits a modest off-target effect on the GABA A receptor among a panel of cardiac and central nervous system ion channels and receptors . This makes it a valuable tool for studying the pharmacology of these channels and the development of related therapeutics.

Cell Signaling Studies

The compound may be used in cell signaling studies to understand the role of specific potassium channels in cellular communication processes . This can provide insights into how cells respond to various stimuli and how disruptions in these pathways can lead to disease.

Potassium Channel Classification and Signal Transduction

VU591 is featured on the Potassium Channels page of the Handbook of Receptor Classification and Signal Transduction . This highlights its importance in the study of potassium channel function and the signaling pathways they are involved in.

Biochemical and Physiological Actions Research

The biochemical and physiological actions of VU591 are of interest due to its specific inhibition of the Kir1.1 channel. This specificity allows for the exploration of the channel’s role in various physiological processes, such as renal function and electrolyte balance .

Wirkmechanismus

VU591, also known as 2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1) . This article will delve into the various aspects of its mechanism of action.

Target of Action

VU591 primarily targets the Renal Outer Medullary Potassium Channel (ROMK or Kir1.1) . ROMK plays a crucial role in maintaining the body’s electrolyte and fluid balance .

Mode of Action

VU591 interacts with ROMK by blocking the intracellular pore of the channel . This inhibition prevents the flow of potassium ions through the channel, thereby affecting the reabsorption of sodium and water in the kidneys .

Biochemical Pathways

The inhibition of ROMK by VU591 affects the electrolyte and fluid balance in the body. ROMK is involved in the reabsorption of sodium and water in the nephron, a critical component of the kidney. By inhibiting ROMK, VU591 disrupts this process, leading to increased excretion of sodium and water .

Result of Action

The primary result of VU591’s action is diuresis, or increased urine production, due to the disruption of sodium and water reabsorption in the kidneys . This can potentially be used to treat conditions like hypertension, although more research is needed to confirm its therapeutic potential.

Action Environment

The efficacy and stability of VU591 can be influenced by various environmental factors. For instance, the pH and ionic composition of the body fluids can affect the activity of ROMK and, consequently, the effectiveness of VU591. Additionally, factors like temperature and light exposure could potentially affect the stability of the compound . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPXNYLXYNRFNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657496 |

Source

|

| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(Oxybis(methylene))bis(5-nitro-1H-benzo[d]imidazole) | |

CAS RN |

1222810-74-3 |

Source

|

| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.